Antiherpes Activity of 4,6-Difluorobenzimidazole Nucleosides vs. Trifluoro Analog and Ribavirin
The 4,6-difluoro benzimidazole scaffold, when elaborated to the 3′-deoxyribofuranosyl nucleoside, exhibits significant selective antiviral activity against herpes simplex virus type 1 (HSV-1) with an IC50 of 250.92 µM and a selectivity index (SI) of 12.00 [1]. In the same assay, the 4,5,6-trifluoro analog showed comparable potency (IC50 = 249.96 µM, SI = 16.00), while the reference compound ribavirin demonstrated substantially weaker activity (IC50 = 511.88 µM, SI > 8.00) [1]. The 4,6-difluoro substitution pattern therefore confers a ~2-fold improvement in potency relative to ribavirin and establishes a distinct SAR position from the 4,5,6-trifluoro variant.
| Evidence Dimension | Antiviral activity (IC50) and selectivity index (SI) against HSV-1 |
|---|---|
| Target Compound Data | IC50 = 250.92 µM, SI = 12.00 (4,6-difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole) |
| Comparator Or Baseline | Comparator 1: 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole, IC50 = 249.96 µM, SI = 16.00; Comparator 2: Ribavirin, IC50 = 511.88 µM, SI > 8.00 |
| Quantified Difference | 4,6-Difluoro derivative is 2.04-fold more potent than ribavirin; SI is 12.00 vs. >8.00 for ribavirin |
| Conditions | Vero E6 cell culture; HSV-1 reference strain L2 and acyclovir-resistant strain; multiplicity of infection not specified |
Why This Matters
This quantifies the antiviral potential of the 4,6-difluoro benzimidazole core and demonstrates a clear potency advantage over ribavirin, supporting its selection as a starting scaffold for anti-HSV drug discovery programs.
- [1] Kharitonova, M. I., Fateev, I. V., Kayushin, A. L., et al. (2025). New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties. Biomolecules, 15(7), 922. View Source
